
1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-5-fluoro-3-methylbenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-ethoxy-5-fluoro-3-methylbenzene derivatives.
Oxidation: Formation of 2-ethoxy-5-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-ethoxy-5-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme interactions and metabolic pathways due to its unique substituents.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and fluoro groups can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene
- 1-Bromo-3-ethoxy-5-fluoro-2-methylbenzene
- 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene
Uniqueness
1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both electron-withdrawing (bromine, fluoro) and electron-donating (ethoxy, methyl) groups provides a balance that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-5-fluoro-3-methylbenzene |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-6(2)4-7(11)5-8(9)10/h4-5H,3H2,1-2H3 |
InChI Key |
ZMQQVHOMJLQIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


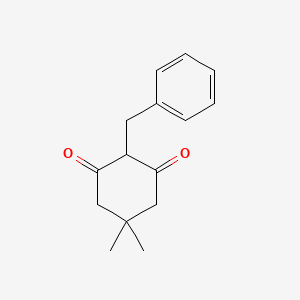
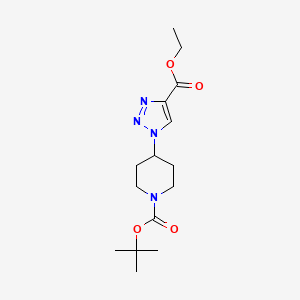
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
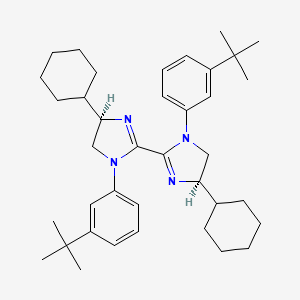
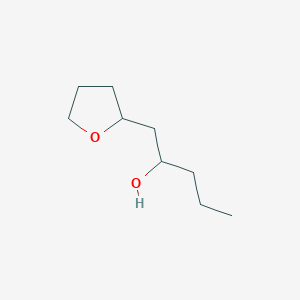
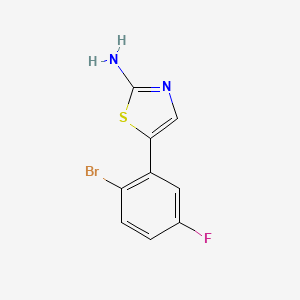
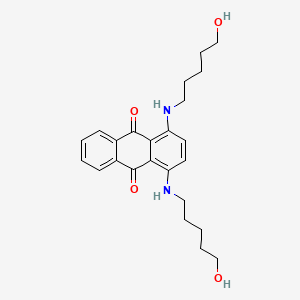
![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
